2-Azaspiro[4.5]decan-4-amine
Overview
Description
2-Azaspiro[4.5]decan-4-amine is a heterocyclic compound characterized by a spiro linkage, where an azetidine ring is fused to a decane ring.
Mechanism of Action
Target of Action
The primary target of 2-Azaspiro[4.5]decan-4-amine is the SHP2 protein , a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene . SHP2 plays a crucial role in cell growth and differentiation via the MAPK signaling pathway . It also plays an important role in the programmed cell death pathway (PD-1/PD-L1) .
Mode of Action
This compound acts as an allosteric inhibitor of SHP2 . It inserts into the “blocking” loop located at the interdomain interface of N-SH2, C-SH2, and PTP domains, which stabilizes SHP2 in the inactive “closed” conformation .
Biochemical Pathways
The inhibition of SHP2 by this compound affects multiple oncogenic cell-signaling cascades such as RAS-ERK and JAK-STAT . These pathways are involved in cell proliferation, survival, and differentiation, and their dysregulation is often associated with various types of cancer .
Pharmacokinetics
The pharmacokinetics of 2-Azaspiro[4Similar compounds have been found to have moderate potency, selectivity, and oral bioavailability .
Result of Action
The inhibition of SHP2 by this compound can lead to the suppression of the aforementioned oncogenic signaling pathways . This can result in decreased cell proliferation and survival, potentially leading to the regression of tumors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of formation of impurities in the compound depends on factors such as its polymorphic modification, temperature, moisture, shredding rate, and the presence of some excipients .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Azaspiro[4.5]decan-4-amine are not fully understood yet. It has been identified as a key component in the synthesis of important biologically active compounds .
Cellular Effects
The specific cellular effects of this compound are currently unknown due to the limited available research. It is known that the compound is promising for the production of important biologically active compounds .
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It has been found to be involved in the synthesis of important biologically active compounds .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the formation of a related compound, ImpA, from crystalline GP depends on its polymorphic modification, temperature, moisture, shredding rate, and presence of some excipients .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented. It is known that the compound is promising for the production of important biologically active compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that the compound is promising for the production of important biologically active compounds .
Subcellular Localization
The subcellular localization of this compound is not well-documented. It is known that the compound is promising for the production of important biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decan-4-amine can be achieved through various methods. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction undergoes a tandem radical addition and dearomatizing cyclization process . Another method involves the synthesis from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.5]decan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, difluoroalkylated derivatives can be formed through difluoroalkylation reactions .
Scientific Research Applications
2-Azaspiro[4.5]decan-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Another spiro compound with similar structural features.
2,8-Diazaspiro[4.5]decane: A compound with two nitrogen atoms in the spiro structure.
2,7-Diazaspiro[4.5]decane: Similar to 2,8-diazaspiro[4.5]decane but with a different nitrogen atom arrangement.
Uniqueness
2-Azaspiro[4.5]decan-4-amine is unique due to its specific spiro linkage and the presence of an azetidine ring fused to a decane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-Azaspiro[4.5]decan-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential as a therapeutic agent, and its role in drug design.
Chemical Structure and Synthesis
This compound belongs to a class of spirocyclic compounds characterized by a unique bicyclic structure that incorporates nitrogen atoms. The synthesis of this compound often involves multi-step processes, including Mannich reactions and other condensation techniques, which yield various derivatives with enhanced biological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, revealing its potential in various therapeutic applications:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For instance, Mannich bases derived from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones showed promising results against various bacterial strains. A study reported that certain Mannich bases demonstrated higher antimicrobial efficacy compared to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Table 1: Antimicrobial Activity of Mannich Bases Derived from this compound
Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
Base A | E. coli | 20 | 32 µg/mL |
Base B | S. aureus | 25 | 16 µg/mL |
Base C | P. aeruginosa | 15 | 64 µg/mL |
The mechanism by which this compound and its derivatives exert their biological effects is still under investigation. However, it is hypothesized that these compounds may act by inhibiting key enzymes involved in bacterial cell wall synthesis or by disrupting cellular processes critical for bacterial survival.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Anticancer Properties : A study identified a derivative of this compound as a potent allosteric inhibitor of SHP2, a protein involved in cancer signaling pathways. This compound demonstrated significant inhibition of tumor growth in preclinical models .
- Neuroprotective Effects : Another investigation explored the neuroprotective effects of related compounds, suggesting that they could modulate neuroinflammatory responses and offer protection against neurodegenerative diseases.
Properties
IUPAC Name |
2-azaspiro[4.5]decan-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-8-6-11-7-9(8)4-2-1-3-5-9/h8,11H,1-7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYIZSBKOZYAQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCC2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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